molecular formula C9H15NO2S B088033 hexyl 2-thiocyanatoacetate CAS No. 13287-48-4

hexyl 2-thiocyanatoacetate

Cat. No.: B088033
CAS No.: 13287-48-4
M. Wt: 201.29 g/mol
InChI Key: USSDLSWIXCOFDV-UHFFFAOYSA-N
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Description

hexyl 2-thiocyanatoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetic acid moiety esterified with a hexyl group and a thiocyanato group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, thiocyanato-, hexyl ester typically involves the esterification of acetic acid with hexanol in the presence of a thiocyanating agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common thiocyanating agents include thiocyanic acid or thiocyanate salts.

Industrial Production Methods: In an industrial setting, the production of acetic acid, thiocyanato-, hexyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: hexyl 2-thiocyanatoacetate can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the thiocyanato group to other functional groups such as amines.

    Substitution: The thiocyanato group can be substituted with other nucleophiles, resulting in the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the ester.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

hexyl 2-thiocyanatoacetate has several applications in scientific research:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of acetic acid, thiocyanato-, hexyl ester involves the interaction of the thiocyanato group with various molecular targets. The thiocyanato group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

    Acetic acid, hexyl ester: Lacks the thiocyanato group, making it less reactive in certain chemical reactions.

    Acetic acid, thiocyanato-, methyl ester: Contains a shorter alkyl chain, which can affect its physical properties and reactivity.

    Acetic acid, thiocyanato-, ethyl ester: Similar to the hexyl ester but with a different alkyl group, leading to variations in its chemical behavior.

Uniqueness: hexyl 2-thiocyanatoacetate is unique due to the presence of both a thiocyanato group and a hexyl ester moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

13287-48-4

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

hexyl 2-thiocyanatoacetate

InChI

InChI=1S/C9H15NO2S/c1-2-3-4-5-6-12-9(11)7-13-8-10/h2-7H2,1H3

InChI Key

USSDLSWIXCOFDV-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)CSC#N

Canonical SMILES

CCCCCCOC(=O)CSC#N

13287-48-4

Origin of Product

United States

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